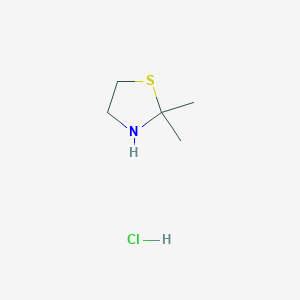

2,2-Dimethyl thiazolidine hydrochloride

描述

Thiazolidine (B150603) and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the scientific community. These molecules form a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore their potential. nih.gov

Structure

3D Structure of Parent

属性

CAS 编号 |

822-44-6 |

|---|---|

分子式 |

C5H12ClNS |

分子量 |

153.67 g/mol |

IUPAC 名称 |

2,2-dimethyl-1,3-thiazolidine;hydrochloride |

InChI |

InChI=1S/C5H11NS.ClH/c1-5(2)6-3-4-7-5;/h6H,3-4H2,1-2H3;1H |

InChI 键 |

NKPNSVCEUIECCA-UHFFFAOYSA-N |

SMILES |

CC1(NCCS1)C.Cl |

规范 SMILES |

CC1(NCCS1)C.Cl |

相关CAS编号 |

19351-18-9 (Parent) |

同义词 |

2,2-dimethylthiazolidine 2,2-dimethylthiazolidine hydrochloride DMTD |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to 2,2-Dimethylthiazolidine (B104285) and its Derivatives

Traditional methods for synthesizing the thiazolidine (B150603) scaffold have long been the cornerstone of heterocyclic chemistry. These routes are characterized by cyclization and condensation reactions that are well-understood and widely documented.

The most direct and common approach to the 2,2-dimethylthiazolidine skeleton involves the intramolecular cyclization of a cysteine-based precursor with a ketone. This process efficiently brings together the key structural components to form the stable thiazolidine ring.

The synthesis of 2,2-dimethylthiazolidine is classically achieved through the reaction of a cysteine derivative, such as L-cysteine methyl ester, with acetone (B3395972). This reaction is typically catalyzed by an acid. The mechanism involves the nucleophilic attack of the thiol group onto the carbonyl carbon of acetone, followed by the attack of the amino group to form a five-membered heterocyclic ring. The presence of acid facilitates the dehydration step, leading to the formation of the thiazolidine ring. The final product, 2,2-dimethylthiazolidine, can then be treated with hydrochloric acid to yield the stable hydrochloride salt. nih.govnih.gov The two methyl groups at the C2 position of the final compound originate from the acetone molecule.

L-cysteine and its esters are fundamental precursors for the synthesis of 2,2-dimethylthiazolidine and its derivatives. researchgate.net The unique structure of cysteine, which contains both a primary amine (-NH2) and a thiol (-SH) group on adjacent carbon atoms, makes it an ideal starting material for forming the thiazolidine ring. nih.govnih.gov These two functional groups are perfectly positioned to react with a single carbonyl compound, such as an aldehyde or ketone, in a cyclocondensation reaction. This bifunctional nature allows for the efficient and direct construction of the heterocyclic core.

Condensation reactions are a key strategy for synthesizing a wide array of thiazolidine derivatives, particularly those with functionality at the C5 position, such as thiazolidinediones. The Knoevenagel condensation is a prominent example used in this context. nih.govmdpi.comresearchgate.net This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (like thiazolidine-2,4-dione) with an aldehyde or ketone. researchgate.netresearchgate.net The reaction is versatile, tolerates a wide range of functional groups, and is often used to create derivatives with potential biological activity. mdpi.comnih.gov

Below is a table summarizing typical Knoevenagel condensation reactions for the synthesis of thiazolidinedione derivatives.

| Aldehyde Reactant | Base/Catalyst | Solvent | Product Type | Reference |

| Various Benzaldehydes | Piperidine (B6355638) | Ethanol | 5-Benzylidene-thiazolidine-2,4-dione | mdpi.com |

| Substituted Benzaldehydes | Methylamine | Acetic Acid | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |

| 4-Chlorobenzaldehyde | Porcine Pancreas Lipase | Ionic Liquid | 5-(4-chlorobenzylidene)thiazolidine-2,4-dione | researchgate.net |

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic protocols have been developed for thiazolidine derivatives. ekb.egnih.gov These methods involve combining three or more reactants in a single reaction vessel to construct the final product without isolating intermediates. researchgate.netnih.gov A common one-pot approach involves the reaction of an amine, a carbonyl compound, and a thioglycolic acid derivative. researchgate.net This strategy is highly valued in medicinal chemistry for its ability to rapidly generate libraries of compounds. nih.gov

Cyclization Reactions Involving Cysteine Derivatives

Modern Advancements in 2,2-Dimethylthiazolidine Synthesis

Recent research has focused on making the synthesis of thiazolidines more efficient and environmentally friendly. These modern advancements often employ novel catalysts and alternative energy sources to improve reaction rates and yields.

Key areas of advancement include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while providing moderate to good yields. mdpi.com

Ultrasonic Irradiation : Sonification is another green chemistry technique used to accelerate reactions, as seen in some one-pot syntheses of thiazolidinones. nih.gov

Novel Catalysts : There is a growing interest in using new types of catalysts. Examples include magnetic nanoparticles like nano-Fe3O4–cysteine tandfonline.com and ionic liquids, nih.gov which can offer advantages such as easier separation and potential for recycling.

Green Solvents : Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives, such as water or polyethylene (B3416737) glycol (PEG). nih.gov

These modern methods represent a significant step forward, aligning the synthesis of thiazolidine derivatives with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of thiazolidine synthesis, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times and improved yields. nih.gov For instance, the synthesis of 2-hydrazolyl-4-thiazolidinones, which involves the formation of a thiazolidinone ring, demonstrated a substantial increase in yield from 40% under thermal conditions to 75% with microwave heating, while the reaction time was reduced. nih.gov

Similarly, the synthesis of thiazolidinedione derivatives has been effectively facilitated by microwave irradiation in multiple steps of the reaction sequence. mdpi.com One procedure involves the microwave irradiation of a substituted aryl aldehyde, thiazolidine-2,4-dione, silica (B1680970) gel, acetic acid, and piperidine in toluene (B28343) for 25 minutes at 110 °C. mdpi.com Another method for preparing thiazolidine-2-thiones from amino alcohols and carbon disulfide under microwave conditions reduced reaction times from 16-24 hours to just 60 minutes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazolidinone Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Thermal Conditions (Conventional Heating) | Not specified | 40% | nih.gov |

| Microwave Irradiation | 6-12 minutes | 75% | nih.gov |

| Microwave Irradiation (Thiazolidine-2-thiones) | 60 minutes | Improved Yields | nih.gov |

Catalytic Approaches to Thiazolidine Ring Formation

Catalysis is central to the efficient synthesis of the thiazolidine ring. A variety of catalysts, ranging from simple organic bases to complex nanoparticles, have been employed. In Knoevenagel-type condensation reactions to produce 5-benzylidene-thiazolidinedione derivatives, a catalytic amount of piperidine is often found to be optimal. nih.gov Other bases such as NaOH, K2CO3, and aqueous ammonia (B1221849) can also be tolerated. nih.gov Acid catalysts, like p-toluenesulfonic acid, are also utilized in multicomponent tandem reactions to afford thiazolidinone structures. nih.gov

More recently, advanced catalytic systems have been developed. These include the use of magnetic nanoparticles which offer benefits such as cost-efficiency, stability, and ease of separation from the reaction mixture. nih.gov For example, CoFe2O4@SiO2/PrNH2 nanoparticles have been used to catalyze the reaction between an aldehyde and amine to form an imine intermediate, which is then attacked by a mercaptoacetic acid to initiate the cyclization into a thiazolidinone. nih.gov Thiazoline-based ligands themselves can coordinate with transition metals like palladium, creating catalysts for cross-coupling reactions. rsc.orge3s-conferences.org

Optimization of Reaction Conditions for Yield and Purity in Research Synthesis

Achieving high yield and purity in the synthesis of thiazolidine derivatives requires careful optimization of reaction parameters. Key factors that are often manipulated include the choice of solvent, catalyst loading, temperature, and reaction time. researchgate.netresearchgate.net

In the microwave-assisted synthesis of 2-hydrazolyl-4-thiazolidinones, various solvents and reactant equivalents were explored to secure good isolated yields. nih.gov A study found that a combination of toluene and dimethylformamide (DMF) was effective, with optimal conditions being a reaction time of 6-12 minutes at 120 °C. nih.gov For the synthesis of 5-benzylidene derivatives, optimal conditions were found to be 80 °C with a 5 mol% catalyst loading, which resulted in a 91% yield. nih.gov The choice of solvent is also critical; for certain transformations, DMF has been identified as essential for the reaction to proceed efficiently. researchgate.net

Table 2: Optimization of Aldehyde Conversion to 2-hydrazolyl-4-thiazolidinones nih.gov

| Aldehyde Type | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aromatic Aldehydes | 6–12 | 120 | 45–82% |

| 2-Thiophenecarboxaldehyde | Not specified | 120 | 33% |

Stereoselective Synthesis and Chiral Control

The stereochemistry of thiazolidine derivatives is crucial, particularly for their application in medicinal chemistry and as chiral auxiliaries. Consequently, significant research has been dedicated to controlling the formation of specific stereoisomers.

Enantioselective Approaches to Chiral Thiazolidine Derivatives

The synthesis of specific enantiomers of thiazolidine derivatives is commonly achieved by using chiral starting materials. Chiral β-amino alcohols, which can be derived from the reduction of amino acids, are versatile precursors for creating chiral oxazolidinethiones and thiazolidinethiones that serve as effective chiral auxiliaries. nih.govresearchgate.net

A direct and powerful strategy involves the cyclocondensation of enantiomerically pure 1,2-aminothiols with carbonyl compounds. For example, the synthesis of 2-mercaptomethyl thiazolidine-4-carboxylic acids has been accomplished using L- and D-cysteine or the corresponding enantiomers of penicillamine (B1679230) (which contains the gem-dimethyl motif) as the chiral aminothiol (B82208) source. nih.gov This approach directly translates the stereochemistry of the starting amino acid to the final thiazolidine product, yielding enantiomerically pure compounds. nih.gov The reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane can also lead to the formation of oxazolidinylthiazolidines with high enantiospecificity, generating two new stereogenic centers in a one-pot reaction. nih.govresearchgate.net

Diastereomer Formation and Separation in Research Syntheses

When the cyclocondensation reaction to form a thiazolidine ring involves an aldehyde or an unsymmetrical ketone, a new chiral center is created at the C-2 position of the ring. researchgate.net If the original aminothiol is also chiral, this process results in the formation of a mixture of diastereomers. researchgate.net For instance, the synthesis of 2-mercaptomethyl-thiazolidines via the condensation of an aminothiol and a mercapto-ketone derivative affords a mixture of syn and anti diastereomers. nih.gov

These diastereomeric mixtures can often be separated into pure isomers using standard laboratory techniques such as column chromatography. nih.gov In the synthesis of a thiazolidine based on 2-amino-2-(mercaptomethyl)propane-1,3-diol, the resulting diastereoisomers could be partially separated. researchgate.net It is also noted that in some cases, diastereomers can undergo interconversion in solution. This dynamic equilibrium is particularly observed in acidic media, where the thiazolidine ring can undergo a ring-chain tautomerism process, leading to epimerization at the C-2 position. nih.gov

Table 3: Diastereomer Formation in Thiazolidine Synthesis nih.gov

| Starting Aminothiol | Reactant | Resulting Products | Outcome |

|---|---|---|---|

| L/D-Cysteine | Dithiane derivative | anti diastereomer | Only the anti diastereomer could be isolated, though both isomers were observed in crude NMR. |

| L/D-Penicillamine | Dithiane derivative | syn and anti diastereomers | The two diastereomers were isolated and characterized independently. |

Mechanistic Studies of Chemical Transformations

Ring Formation Mechanisms of Thiazolidine (B150603) Derivatives

The synthesis of the thiazolidine ring is a cornerstone of heterocyclic chemistry, proceeding through several well-studied mechanistic pathways. The formation of the 2,2-dimethylthiazolidine (B104285) structure, typically from the reaction of cysteamine (B1669678) with acetone (B3395972), involves the condensation of an amino group and a thiol group with a carbonyl compound.

The formation of the thiazolidine ring can be significantly influenced by the generation of reactive cationic intermediates, namely iminium and sulfonium (B1226848) ions.

Iminium Ions: In reactions such as the Pictet-Spengler cyclization, iminium ions are key intermediates. usm.edu These are typically formed by the condensation of an amine with an aldehyde or ketone, often activated by a Brønsted or Lewis acid catalyst. usm.edu For N-sulfonyl derivatives, an N-sulfonyliminium ion can be generated, which then undergoes an intramolecular cyclization when attacked by a suitable nucleophile to form a heterocyclic ring. usm.edu The electrophilicity of the iminium ion is a critical driver for the ring-closing step.

Sulfonium Ions: Sulfonium ions can be generated as intermediates, particularly from 2,2-disubstituted thiazolidines under acidic conditions. rsc.org For instance, the protonation of the sulfur atom in the thiazolidine ring can lead to ring opening, generating a sulfanyl (B85325) group and a stabilized carbocation. researchgate.net This intermediate can also be represented as a resonance-stabilized sulfonium ion. rsc.org This pathway is significant as it can lead to epimerization at the C-2 position or molecular rearrangements, where the carbocation is trapped by another nucleophile present in the molecule. rsc.org

| Intermediate Type | Precursor Structure | Conditions | Role in Synthesis |

| N-Sulfonyliminium Ion | N-sulfonyl amine + Aldehyde | Acid Catalyst (e.g., metal triflates) | Electrophile for intramolecular cyclization to form piperidine (B6355638) and other N-heterocycles. usm.edu |

| Sulfonium Ion | 2,2-Disubstituted Thiazolidine | Acidic (e.g., trifluoroacetic acid) | Intermediate in ring-opening/rearrangement reactions; can lead to epimerization at C-2. rsc.org |

Nucleophilic substitution is a fundamental mechanism for constructing the thiazolidine core. The process generally involves two key steps: the nucleophilic attack of a sulfur atom on an electrophilic carbon, followed by an intramolecular cyclization involving the nitrogen atom.

A classic example is the Hantzsch thiazole (B1198619) synthesis, which can be adapted for thiazolidines, where the sulfur of a thioamide acts as a nucleophile in an SN2 reaction with an alpha-halo carbonyl compound. youtube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl group. youtube.com

More commonly, thiazolidine derivatives are formed by the reaction of a compound containing both an amine and a thiol (like cysteamine or cysteine) with an aldehyde or ketone. rsc.org The reaction of L-cysteine with ketones, for example, proceeds via nucleophilic attack of the thiol group on the ketone's carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the amino group, leading to cyclization and the formation of the thiazolidine ring. rsc.org

Other synthetic strategies also rely on nucleophilic substitution. For instance, reacting thiourea (B124793) with chloroacetic acid is a known pathway to form a thiazolidinedione ring. researchgate.net Similarly, thiosemicarbazide (B42300) can react with esters like ethyl 2-bromopropionate, where the sulfur performs a nucleophilic attack to initiate the formation of a thiazolidin-4-one moiety. nih.gov

Derivatization Reactions and Subsequent Chemical Pathways

The thiazolidine ring, once formed, is not inert and can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse array of derivatives with modified properties. The presence of two heteroatoms (sulfur and nitrogen) and multiple carbon centers provides several sites for chemical modification. nih.gov

The sulfur atom in the thiazolidine ring is susceptible to oxidation, and the outcome of the reaction is highly dependent on the oxidant used. rsc.org

Ring-Opening Oxidation: Strong oxidants like Oxone® or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the opening of the thiazolidine ring. With a 2-methyl substituted thiazoline (B8809763), Oxone® treatment results in the formation of acetylamino disulfides, while m-CPBA can also cause ring-opening to incorporate a m-chlorobenzoyl group. rsc.org

Sulfone Formation: Under carefully controlled conditions, the sulfur can be oxidized without cleaving the ring. The use of potassium permanganate (B83412) (KMnO₄) with benzoic acid on 2-phenylthiazolines selectively yields the corresponding thiazoline 1,1-dioxides (sulfones) in high yield. rsc.org These sulfones are highly reactive and sensitive to moisture, readily hydrolyzing to form sulfinic acids. rsc.org

Disulfide-Mediated Ring Opening: A different type of reaction at the sulfur atom occurs with 2,2'-dipyridyl disulfide (DPDS). researchgate.net Under weakly acidic conditions, the thiazolidine ring is opened. The proposed mechanism involves protonation of the ring's sulfur atom, followed by ring cleavage. The newly formed sulfanyl group is then immediately pyridylsulfenylated by DPDS. researchgate.netnih.gov This reaction is a key step in certain strategies for protein chemical synthesis. nih.gov

| Reagent | Substrate Example | Product(s) | Reaction Type |

| KMnO₄ / Benzoic Acid | 2-Phenylthiazoline | Thiazoline 1,1-dioxide (Sulfone) | Ring-Intact Oxidation rsc.org |

| Oxone® | 2-Methylthiazoline | Acetylamino disulfide | Ring-Opening Oxidation rsc.org |

| 2,2'-dipyridyl disulfide (DPDS) | Thiazolidine-protected Cysteine | Pyridylsulfenylated Cysteine | Disulfide-Mediated Ring Opening researchgate.netnih.gov |

The core thiazolidine ring is generally stable towards common reducing agents. However, functional groups appended to the ring can be selectively reduced. For example, in a study of 2,4-thiazolidinedione (B21345) derivatives, a benzoate (B1203000) substituent attached to the scaffold was successfully reduced using sodium borohydride (B1222165) (NaBH₄) in the presence of cobalt(II) chloride-dimethylglyoxime (CoCl₂-DMG) complex in tetrahydrofuran (B95107) (THF). researchgate.net This demonstrates that chemical modifications can be performed on substituents without affecting the integrity of the heterocyclic ring itself.

| Reagent(s) | Substrate | Product | Source |

| NaBH₄, CoCl₂-DMG, THF | Substituted 2,4-thiazolidenedione with a benzoate group | Reduced alcohol derivative | researchgate.net |

The thiazolidine ring allows for substitutions at its nitrogen and carbon atoms, enabling the synthesis of a wide range of analogs. nih.govnih.gov

Substitution at Carbon Centers: The carbon at position 5 (C-5) of thiazolidin-4-one derivatives is particularly reactive. nih.gov The methylene (B1212753) group at this position is nucleophilic and can participate in Knoevenagel condensation with various aldehydes, which introduces an arylidene substituent. nih.govnih.gov Epimerization has also been observed at the C-2 position under acidic conditions, which proceeds through a ring-opening and closing mechanism involving a sulfonium ion intermediate, indicating that substitution at this carbon is mechanistically possible. rsc.org

Substitution at Heteroatoms: The nitrogen atom (N-3) is a common site for substitution, often by alkylation or acylation, to introduce various side chains. nih.gov The sulfur atom, while less commonly substituted directly, is the site of attack in oxidation and disulfide-mediated ring-opening reactions, as detailed previously. researchgate.netrsc.org

Ring Opening and Closure Rearrangements of Thiazolidine Derivatives

The structural dynamics of thiazolidine derivatives are characterized by their capacity to undergo sophisticated ring-opening and closure rearrangements. These transformations are not simple conformational changes but involve the cleavage and formation of covalent bonds, often proceeding through distinct intermediates and stereochemical pathways.

The process can be initiated under acidic conditions, where 2-substituted thiazolidine derivatives are prone to ring opening to form a cationic iminium species as a key intermediate. rsc.org The positive charge in this intermediate is partially located on the adjacent carbon, which becomes susceptible to immediate attack by the thiol nucleophile, resulting in the reconstruction of the thiazolidine ring. rsc.org A notable consequence of this reversible process is the potential for epimerization at the C-2 position, which can be explained by an α-hydrogen exchange after neutralization with a base. rsc.org

The nature of the substituents on the thiazolidine ring profoundly influences the reaction's outcome. For instance, while a 2-methyl substituted thiazolidine β-hydroxy ester primarily undergoes C-2 epimerization upon treatment with acid and base, a 2-phenyl substituted derivative can undergo a more complex two-step rearrangement. rsc.org This process can lead to the formation of a completely different bicyclic system composed of a γ-lactam and a 1,3-oxathiane. rsc.org Significantly, this transformation results in an inverted configuration at the C-2 stereocenter of the final product. rsc.org

The stereochemistry of these reactions is governed by the principles of orbital symmetry, as seen in pericyclic reactions like electrocyclic ring closures. masterorganicchemistry.com These reactions, which proceed through a single cyclic transition state, are stereospecific. masterorganicchemistry.com The mode of rotation (conrotatory or disrotatory) is determined by the number of π-electrons in the system and whether the reaction is induced thermally or photochemically. masterorganicchemistry.com For example, a reaction involving the cleavage of a fused cyclobutene (B1205218) intermediate to form an all-cis 1,3-thiazepine (B12646109) was found computationally to proceed via a disrotatory mode. nih.gov This step can be viewed as a thermally allowed six-electron, five-center disrotatory electrocyclic ring opening, where the fused five-membered ring's involvement is crucial. nih.gov

Table 1: Rearrangement Products of Various Thiazolidine Derivatives

| Starting Thiazolidine Derivative | Reagents/Conditions | Key Transformation | Final Product(s) | Citation |

| 2-Methyl substituted β-hydroxy ester | (i) TFA/CH₂Cl₂ (ii) Base | Ring opening to iminium ion, ring closure | Epimerization at C-2 | rsc.org |

| 2-Phenyl substituted derivative | (i) TFA/CH₂Cl₂ (ii) Toluene (B28343), reflux | Two-step rearrangement, lactam formation | Bicyclic γ-lactam and 1,3-oxathiane | rsc.org |

| 2,2-Disubstituted derivatives | (i) TFA (ii) Basic workup | Rearrangement and cyclization | Bicyclic products | rsc.org |

| 2-(Phenylamino)thiazole | Dimethyl acetylenedicarboxylate | [2+2] cycloaddition, disrotatory ring opening | Dimethyl 6-(phenylamino)-3,4-pyridinedicarboxylate | nih.gov |

Understanding Reaction Kinetics and Thermodynamics in Thiazolidine Chemistry

A comprehensive understanding of the chemical behavior of thiazolidine derivatives requires analysis of their reaction kinetics and thermodynamics. These studies provide quantitative insights into the feasibility, spontaneity, and rate of chemical transformations.

Thermodynamic analysis of thiazolidine derivatives can involve determining key parameters such as melting point, melting enthalpy, and solubility in various solvents. researchgate.net The thermodynamic properties of dissolution, including Gibbs energy, enthalpy, and entropy, can be calculated from experimental solubility data. researchgate.net For instance, studies on other heterocyclic compounds have shown that distribution processes between immiscible phases like 1-octanol (B28484) and buffer solutions can be characterized as thermodynamically favorable, endothermic, and entropy-driven. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique for investigating both the kinetics and thermodynamics of enzymatic reactions. mdpi.com By monitoring the heat flow during a reaction, ITC can provide data on the reaction enthalpy change as well as kinetic parameters. mdpi.com The kinetics of such reactions are highly sensitive to environmental conditions. For example, the kinetic parameter 'L' in a flux-force model, which relates the thermodynamic driving force to reaction kinetics, can be significantly influenced by changes in temperature and pH. mdpi.com Studies have shown that reaction rates can increase substantially with rising temperature and pH, often approaching an optimal value. mdpi.com

Table 2: Illustrative Parameters for Kinetic and Thermodynamic Analysis

This table is a hypothetical representation of the types of data obtained from kinetic and thermodynamic studies, based on methodologies applied to related compounds.

| Parameter | Condition 1 (e.g., 298 K, pH 7.0) | Condition 2 (e.g., 310 K, pH 7.0) | Condition 3 (e.g., 298 K, pH 8.5) | Citation for Methodology |

| Thermodynamic | ||||

| ΔG (Gibbs Energy) | Value (kJ·mol⁻¹) | Value (kJ·mol⁻¹) | Value (kJ·mol⁻¹) | researchgate.net |

| ΔH (Enthalpy) | Value (kJ·mol⁻¹) | Value (kJ·mol⁻¹) | Value (kJ·mol⁻¹) | researchgate.netmdpi.com |

| ΔS (Entropy) | Value (J·mol⁻¹·K⁻¹) | Value (J·mol⁻¹·K⁻¹) | Value (J·mol⁻¹·K⁻¹) | researchgate.net |

| Kinetic | ||||

| k (Rate Constant) | Value (s⁻¹) | Value (s⁻¹) | Value (s⁻¹) | mdpi.com |

| L (Kinetic Parameter) | Relative Value (e.g., 1.0) | Relative Value (e.g., 2.4) | Relative Value (e.g., 4.0) | mdpi.com |

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of organic molecules, including thiazolidine derivatives, presents a sustainable alternative to traditional chemical oxidants. nih.gov However, direct electrolysis is often hampered by the need for high overpotentials to generate the initial high-energy radical-cations from substrates like saturated C-H bonds. nih.govnih.gov These high potentials can lead to the decomposition of the substrate or solvent and limit functional group compatibility. nih.govnih.gov

A modern approach to circumvent this challenge is the use of electrocatalytic electron-proton transfer mediators (EPTMs). nih.gov These mediators can be oxidized at a lower potential and then facilitate the oxidation of the substrate through a homogeneous chemical reaction, thus avoiding the high-energy direct pathway. nih.gov This strategy significantly broadens the scope and functional group tolerance of electrochemical oxidations. nih.gov

For instance, the aminoxyl radical TEMPO, often in a cooperative system with copper, is an effective mediator for electrochemical alcohol oxidation at potentials much lower than direct electrolysis. nih.gov For the oxidation of unactivated C-H bonds, such as the methylene groups within the thiazolidine ring, other mediators have been developed. Quinuclidine (B89598) has been shown to be a simple yet effective redox mediator for this purpose. nih.gov

The proposed mechanism for quinuclidine-mediated oxidation involves the generation of a quinuclidine radical cation at the anode. nih.gov This highly reactive species can then homolytically cleave an unactivated C-H bond in the substrate, forming a carbon-centered radical. nih.gov Subsequent reaction with molecular oxygen can then yield the oxidized product. nih.gov This mediated approach has demonstrated excellent chemoselectivity, tolerating functionalities such as esters, amides, ketones, and arenes. nih.gov This is particularly relevant for the α-C-H oxidation of cyclic amines, a transformation known as the Shono oxidation, which can be achieved at much lower potentials using aminoxyl mediators. nih.gov

Table 3: Comparison of Direct vs. Mediated Electrochemical Oxidation

| Oxidation Method | Typical Electrode Potential | Mechanism | Key Advantages | Key Limitations | Citation |

| Direct Electrolysis | High (>2.0 V vs SCE) | Outer-sphere single-electron transfer (SET) from substrate to anode. | Simple setup, no mediator cost. | Low functional group tolerance, potential for substrate/solvent decomposition. | nih.govnih.gov |

| Mediated Electrolysis | Low (e.g., <1.0 V vs SCE) | Mediator is oxidized at the anode, then oxidizes substrate in solution (e.g., via HAT). | Broad functional group compatibility, high chemoselectivity, lower energy consumption. | Requires a suitable mediator, potential for mediator side reactions. | nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2-Dimethyl thiazolidine (B150603) hydrochloride is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds.

In its hydrochloride form, the secondary amine of the thiazolidine ring is protonated, forming a secondary ammonium (B1175870) ion (-NH₂⁺-). This structural feature gives rise to distinct IR absorption bands. A significant broad band is typically observed in the region of 2700-2500 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. The C-H stretching vibrations from the methyl and methylene (B1212753) groups appear as sharp peaks in the 3000-2850 cm⁻¹ range.

Other key absorptions include those for C-N and C-S stretching, although these can be harder to assign definitively as they appear in the complex fingerprint region of the spectrum (below 1500 cm⁻¹). The presence of the gem-dimethyl groups is confirmed by characteristic C-H bending vibrations. The NIST Chemistry WebBook provides reference spectra for the parent compound, 2,2-Dimethylthiazolidine (B104285), which serves as a basis for interpreting the spectrum of its hydrochloride salt. nist.govnist.gov

The table below summarizes the expected characteristic IR absorption bands for 2,2-Dimethyl thiazolidine hydrochloride.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | 2700 - 2500 (broad) |

| Alkyl (CH₃, CH₂) | C-H Stretch | 3000 - 2850 |

| Methylene (CH₂) | C-H Bend (Scissoring) | ~1465 |

| Methyl (CH₃) | C-H Bend (Asymmetric & Symmetric) | ~1450 and ~1375 |

| Carbon-Nitrogen (C-N) | C-N Stretch | 1220 - 1020 |

| Carbon-Sulfur (C-S) | C-S Stretch | 700 - 600 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the most powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal information about molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding.

Single-crystal X-ray diffraction (SCXD) is the gold standard for structural elucidation. novapublishers.com This technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom. For a molecule like this compound, SCXD analysis would provide precise bond lengths, bond angles, and the conformation of the five-membered thiazolidine ring. mdpi.comresearchgate.net It would also detail the ionic interaction between the chloride anion and the protonated amine, as well as other intermolecular forces that dictate the crystal packing. researchgate.net While SCXD is a definitive method for thiazolidine derivatives, specific crystallographic data for this compound is not widely published. novapublishers.comresearchgate.net

X-ray powder diffraction (XRPD) is used to analyze a polycrystalline sample, providing information about its crystalline phases, purity, and lattice parameters. researchgate.netmdpi.com Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). marshall.edu This pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net For this compound, XRPD would be used to confirm that the synthesized material is a single crystalline phase and to identify it against a known standard. It is also instrumental in studying polymorphism, which is the ability of a compound to exist in multiple crystal forms. researchgate.netmdpi.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in a sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its purity and stoichiometry. mdpi.com

For this compound, the molecular formula is C₅H₁₂ClNS. nih.gov The molecular weight is calculated to be 153.67 g/mol . nih.gov Based on this formula, the theoretical elemental composition can be determined. The experimental values obtained from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to verify the compound's identity and purity.

The table below shows the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 39.08% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.87% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.07% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.11% |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.86% |

| Total | 153.671 | 100.00% |

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods can predict molecular structure, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a versatile tool for predicting a wide range of molecular properties with reasonable accuracy and computational cost. researchgate.netuci.edu For 2,2-Dimethylthiazolidine (B104285) and its derivatives, DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

DFT studies can elucidate the reactivity of the molecule by calculating parameters such as chemical potential, hardness, and electrophilicity. nih.gov These calculations help in understanding how the molecule will behave in a chemical reaction. For instance, DFT has been coupled with molecular dynamics simulations to understand association processes and hydrogen bonding motifs in related systems. mdpi.com The theory is also used to explore reaction pathways and check the stability of different conformers, providing results that can be correlated with experimental data from techniques like 2D-NMR. nih.gov

Key DFT-Calculated Parameters for Thiazolidine (B150603) Derivatives:

Optimized Geometry: Predicts bond lengths and angles.

Electronic Properties: Calculates energies of molecular orbitals.

Reactivity Descriptors: Determines chemical hardness, potential, and electrophilicity. nih.gov

Thermodynamic Properties: Estimates enthalpy, entropy, and Gibbs free energy.

Table 1: Representative Applications of DFT in Thiazolidine Research

| Application | Description | Typical Basis Set | References |

|---|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | B3LYP/6-311G(d,p) | researchgate.net |

| Reactivity Analysis | Calculation of chemical descriptors to predict reactive behavior. | B3LYP/6-311G(d,p) | nih.gov |

| Conformational Stability | Comparing the energies of different isomers and conformers. | Not Specified | nih.gov |

| Spectroscopic Analysis | Simulating vibrational (FT-IR) spectra to compare with experimental data. | M062X/6-31+G(d,p) | nih.gov |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the kinetics of reactions. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilic character, whereas the LUMO's energy relates to the electron affinity and electrophilic character. jmchemsci.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govjmchemsci.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite electrons from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to polarization. jmchemsci.com

For thiazolidine derivatives, FMO analysis helps predict their reactivity. For example, a higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule. jmchemsci.com This analysis is crucial for understanding potential reaction mechanisms and designing molecules with desired electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule and predicting its interaction with other chemical species. researchgate.netsemanticscholar.org

MEP maps are color-coded to represent different electrostatic potential values on the molecule's surface:

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms (like oxygen or nitrogen) and are favorable sites for hydrogen bonding. researchgate.netsemanticscholar.org

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.netsemanticscholar.org

Green regions represent areas of neutral or near-zero potential. semanticscholar.org

For thiazolidine derivatives, MEP analysis can identify the most reactive sites for electrophilic and nucleophilic attacks, providing insights into non-covalent interactions and guiding the design of new compounds with specific binding properties. researchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational changes, dynamics, and thermodynamic properties of biomolecular systems. mdpi.comnih.gov

In the context of 2,2-Dimethylthiazolidine hydrochloride, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the different shapes the molecule can adopt in solution and their relative stabilities.

Study Solvation Effects: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its behavior in a biological environment. rsc.org

Investigate Ligand-Protein Interactions: When combined with molecular docking, MD simulations can assess the stability of a ligand-protein complex, providing a more dynamic and realistic view of the binding event than static docking alone. nih.govnih.govjchemlett.com By simulating the complex over a period (e.g., 100 ns), researchers can observe how the ligand and protein adjust to each other and calculate binding free energies. nih.gov

MD simulations have been successfully applied to study the association processes of drug-like compounds in aqueous solutions and to explore the dynamic behavior of ligand-target complexes, making it a powerful tool for drug design and development. mdpi.commdpi.comnih.gov

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The stability of a molecule is highly dependent on its conformation, as different arrangements can lead to varying degrees of steric hindrance and other non-bonded interactions. researchgate.net

Computational methods, such as DFT, are used to perform conformational analysis by calculating the energies of different possible conformers. nih.gov The goal is to identify the global minimum energy structure, which represents the most stable and populated conformation. nih.gov Experimental techniques like 2D-NOESY NMR can then be used to validate the computational findings. nih.gov Studies on thiazolidine derivatives have shown that the ring can exist in different conformations, and the stability of these products can be evaluated under various conditions, such as different pH levels. diva-portal.org

Molecular Docking Studies of Ligand-Target Interactions in Research Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It has become an indispensable tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.

For thiazolidine derivatives, which are known to exhibit a wide range of biological activities (including antibacterial, antifungal, and antitumor), molecular docking is used to identify potential biological targets and elucidate their mechanism of action at a molecular level. tandfonline.comnajah.edu

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand (e.g., 2,2-Dimethylthiazolidine hydrochloride).

Docking Simulation: Using software like AutoDock or Maestro, the ligand is placed into the binding site of the receptor in various orientations and conformations. nih.gov

Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. nih.gov The analysis focuses on interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein.

Docking studies on various thiazolidine derivatives have successfully predicted their binding to enzymes like enoyl-acyl carrier protein (enoyl-ACP) reductase and peroxisome proliferator-activated receptor-gamma (PPAR-γ), guiding the synthesis and evaluation of new, more potent compounds. nih.gov

Table 2: Key Interactions in Molecular Docking

| Interaction Type | Description | Importance in Binding |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crucial for specificity and high-affinity binding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Major contributor to the overall binding energy and stability of the complex. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and receptor. | Guides the ligand into the binding site and contributes to binding affinity. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the overall stability once the ligand is correctly positioned. |

Predictive Modeling for Research Compound Behavior (e.g., solubility, for synthesis planning)

Predictive modeling, a cornerstone of computational chemistry, allows for the estimation of a compound's properties before its synthesis, saving valuable time and resources. This is particularly relevant for planning the synthesis of research compounds like 2,2-Dimethylthiazolidine hydrochloride, where understanding its behavior in different solvent systems is critical for reaction setup, workup, and purification.

Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict the solubility of organic compounds. These models establish a mathematical relationship between the molecular structure of a compound and its solubility. For thiazolidine derivatives, QSPR studies have demonstrated the influence of various molecular descriptors on their biological and chemical properties. While specific QSPR models for 2,2-Dimethylthiazolidine hydrochloride are not extensively documented in publicly available literature, the principles can be readily applied.

The prediction of solubility typically involves the calculation of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For 2,2-Dimethylthiazolidine, a precursor to its hydrochloride salt, several computed properties are available that can serve as inputs for such predictive models.

Table 1: Computed Molecular Descriptors for 2,2-Dimethylthiazolidine

| Descriptor | Value |

| Molecular Formula | C5H11NS |

| Molecular Weight | 117.22 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 117.06122 g/mol |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 7 |

| Complexity | 70.5 |

These descriptors provide a quantitative representation of the molecule's characteristics. For instance, the Topological Polar Surface Area (TPSA) is often correlated with a compound's solubility in polar solvents. A lower TPSA value, such as that of 2,2-Dimethylthiazolidine, might suggest better solubility in less polar organic solvents. The XLogP3 value, a measure of lipophilicity, also plays a crucial role in solubility prediction.

For synthesis planning, predictive models can help in the selection of appropriate solvents for a reaction involving 2,2-Dimethylthiazolidine hydrochloride. By inputting the computed descriptors of the reactants, products, and potential solvents into a validated QSPR model, a chemist can estimate the solubility of each component in different solvents. This information is vital for ensuring that reactants remain in solution for the reaction to proceed efficiently and for designing effective purification strategies, such as crystallization or chromatography.

Furthermore, computational models can predict how modifications to the chemical structure might impact solubility. For instance, if a synthetic plan involves derivatizing 2,2-Dimethylthiazolidine, predictive models can be used to screen a virtual library of potential derivatives and prioritize those with the desired solubility profile for synthesis. This in silico screening accelerates the discovery of new compounds with optimal properties for specific research applications.

While experimental validation remains the gold standard, the use of predictive modeling significantly narrows down the experimental matrix, leading to more efficient and targeted synthesis planning. The application of these computational tools is a powerful strategy in modern chemical research for anticipating the behavior of compounds like 2,2-Dimethylthiazolidine hydrochloride.

Coordination Chemistry of 2,2 Dimethyl Thiazolidine Hydrochloride and Its Derivatives

Ligand Properties of Thiazolidine (B150603) Derivatives

Thiazolidine and its derivatives are recognized as effective complexing agents. niscpr.res.in Their biological and pharmaceutical activities can be significantly altered or enhanced through coordination with metal ions. scispace.com The fundamental structure of thiazolidine, a five-membered heterocycle with a sulfur and a nitrogen atom, provides potential donor sites for metal coordination. nih.gov The specific substitutions on the thiazolidine ring influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Thiazolidine derivatives are considered versatile motifs in medicinal chemistry. nih.govnih.gov For instance, 2-mercaptomethyl-thiazolidines have been designed to interact with metal ions in the active sites of enzymes. nih.gov The design of these ligands often aims to replicate the interactions of natural substrates or reaction intermediates with metalloenzymes. nih.gov This mimicry can lead to potent and selective inhibition of enzyme activity. nih.gov

The coordination behavior of thiazolidine derivatives is not limited to biological systems. They have been explored as ligands for a variety of transition metals, leading to the formation of complexes with interesting structural and electronic properties. The nature of the metal-ligand bond can be fine-tuned by modifying the substituents on the thiazolidine ring, which in turn can influence the catalytic activity and other properties of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiazolidine derivatives typically involves the reaction of a metal salt with the thiazolidine ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

For example, complexes of Group (IV) metal chlorides with 2,2-disubstituted thiazolidin-4-ones have been synthesized and characterized. niscpr.res.in These characterization methods include elemental analysis, molecular weight determination, conductance measurements, and infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. niscpr.res.in The spectral data for these complexes suggest an octahedral geometry around the metal center. niscpr.res.in

Similarly, a cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) has been synthesized and its structure determined by single-crystal X-ray diffraction. scispace.com The cobalt atom in this complex is in a distorted octahedral environment, coordinated to two thiazoline (B8809763) nitrogen atoms, two imino nitrogen atoms, one oxygen atom from a nitrate group, and one oxygen atom from a water molecule. scispace.com

The synthesis and characterization of metal complexes of various other thiazolidine derivatives with metals such as Cu(II), Ni(II), Zn(II), Co(II), Mn(II), and Cd(II) have also been reported. tubitak.gov.trresearchgate.net Spectroscopic data, including IR and UV-Vis, along with magnetic susceptibility measurements, are crucial in elucidating the coordination mode of the ligand and the geometry of the resulting complexes. scispace.comresearchgate.net

Table 1: Examples of Characterized Metal Complexes with Thiazolidine Derivatives

| Metal Ion | Thiazolidine Derivative | Proposed Geometry | Characterization Techniques |

| Si(IV), Ge(IV), Sn(IV), Ti(IV), Zr(IV) | 2,2-disubstituted thiazolidin-4-ones | Octahedral | Elemental Analysis, Molecular Weight, Conductance, IR, NMR |

| Co(II) | 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine | Distorted Octahedral | X-ray Diffraction, IR, UV-Vis-NIR, Magnetic Susceptibility |

| Co(II), Ni(II), Cu(II) | 2-benzoylhydrazono-4-thiazolidinone | Octahedral | IR, UV, Magnetic Moment |

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanistic details of metal-ligand interactions is fundamental to the rational design of new metal complexes with desired properties. In the context of thiazolidine derivatives, these interactions can be quite nuanced.

A notable example is the interaction of 2-mercaptomethyl-thiazolidine (MMTZ) inhibitors with metallo-β-lactamases (MBLs). nih.gov Crystal structures of MMTZ complexes with various B1 MBLs reveal a conserved binding mode. nih.gov This binding involves the coordination of the thiol group to the Zn(II) ions in the active site. nih.gov Beyond this primary coordination, extensive hydrophobic interactions and an unexpected thioether–π interaction with a conserved aromatic residue contribute significantly to the binding affinity and inhibitory potency. nih.gov This thioether–π interaction appears to be a key factor in the broad-spectrum inhibition observed for these compounds against multiple MBLs. nih.gov

Computational studies can also provide valuable insights into metal-ligand interactions. For instance, in redox-active ligand systems, the degree of electronic communication between the metal and the ligand, as well as between multiple ligands coordinated to the same metal center, can be investigated. frontiersin.orgnih.gov The energy of the metal d-orbitals relative to the ligand orbitals plays a crucial role in determining the extent of delocalization and the magnetic properties of the complex. frontiersin.org While specific mechanistic studies on 2,2-dimethylthiazolidine (B104285) hydrochloride are not extensively documented in the provided context, the principles derived from related systems offer a framework for understanding its potential coordination behavior. The gem-dimethyl group at the 2-position would likely introduce steric hindrance that could influence the geometry and stability of its metal complexes.

Role as Ligands in Catalytic Systems

The ability of thiazolidine derivatives to form stable complexes with a variety of metals makes them attractive candidates for ligands in catalytic systems. The metal center in such complexes can act as a Lewis acid or a redox-active site, while the thiazolidine ligand can modulate the reactivity and selectivity of the catalyst.

One of the most significant applications of thiazolidine-based ligands in a catalytic context is the inhibition of metallo-β-lactamases (MBLs). nih.gov By binding to the zinc ions in the active site, these inhibitors effectively block the catalytic hydrolysis of β-lactam antibiotics. nih.gov This restores the efficacy of these antibiotics against resistant bacteria. nih.gov In this sense, the thiazolidine derivative acts as a ligand that deactivates a biological catalyst.

The broader class of Schiff base complexes, some of which can incorporate heterocyclic moieties similar to thiazolidine, have been studied for their catalytic activity in processes such as the hydrogenation of olefins. The specific geometry and electronic environment enforced by the ligand around the metal center are critical for catalytic performance. While direct applications of 2,2-dimethylthiazolidine hydrochloride in catalysis are not detailed, the principles of ligand design for catalysis suggest that its derivatives could be tailored for specific applications by modifying the substituents on the thiazolidine ring to fine-tune the electronic and steric properties of the resulting metal catalyst.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Chiral Auxiliary in Asymmetric Catalysis

In the field of asymmetric synthesis, chiral auxiliaries are crucial tools that guide chemical reactions to favor the formation of one enantiomer or diastereomer over another. While not a classical recyclable auxiliary in the vein of Evans oxazolidinones, the inherent chirality of 2,2-dimethylthiazolidine (B104285), derived from natural L-cysteine, is fundamental to its function as a chiral building block. This stereocenter is temporarily masked by the thiazolidine (B150603) ring, which can be thought of as a protected form of cysteine.

The primary role of this compound in directing stereochemistry is observed in its application as a pseudoproline dipeptide in solid-phase peptide synthesis (SPPS). nih.gove3s-conferences.org In this context, the thiazolidine ring structure introduces a specific conformational constraint on the peptide backbone. nih.govgoogle.com By locking the geometry of the peptide bond, it effectively directs the three-dimensional arrangement of the growing peptide chain, a critical function in synthesizing peptides with defined secondary structures. The thiazolidine moiety acts as a temporary proline mimic that introduces a "kink" in the peptide backbone, preventing undesirable aggregation and facilitating the synthesis of "difficult" sequences. nih.govgoogle.com

Building Block for Complex Organic Molecule Synthesis

2,2-Dimethylthiazolidine hydrochloride and its derivatives are highly valued as intermediates and foundational units for constructing intricate organic molecules. chemimpex.com

Preparation of Cysteine-Derived Diketopiperazines

One notable application is in the synthesis of 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides with significant biological activities and applications in materials science. nist.govnih.gov A mild and direct method for preparing cysteine-derived DKPs involves the cyclization of (R)-2,2-dimethyltetrahydrothiazole-4-carboxylic acid hydrochloride. chemimpex.com This reaction is efficiently mediated by coupling agents, providing a straightforward route to these valuable cyclic structures which have historically been challenging to synthesize in high yields. chemimpex.com

Table 1: Synthesis of Cysteine-Derived Diketopiperazine

| Starting Material | Reagents | Product Type | Reference |

| (R)-2,2-dimethyltetrahydrothiazole-4-carboxylic acid HCl | HBTU, DIEA | Cysteine-derived diketopiperazine | chemimpex.com |

Synthesis of Pseudoproline-Containing Peptide Analogs

The challenge of synthesizing long or aggregation-prone peptides is a significant hurdle in medicinal chemistry and materials science. nih.gov The introduction of pseudoproline moieties derived from 2,2-dimethylthiazolidine is a powerful strategy to overcome this. e3s-conferences.orggoogle.com These thiazolidine rings, when incorporated into a peptide sequence, mimic the structure of proline and disrupt the formation of secondary structures like β-sheets that lead to aggregation. nih.govgoogle.com

This approach has been successfully used to synthesize complex peptide analogs. For instance, in the synthesis of a delta-conotoxin EVIA analog, a Cys(ΨMe,MePro) unit, which is a 2,2-dimethylthiazolidine derivative, was incorporated to lock a specific amide bond in the cis conformation. chemimpex.com This conformational lock was crucial for targeting the presumed bioactive form of the natural toxin. chemimpex.com The use of these thiazolidine-based building blocks is highly recommended for synthesizing long peptides that lack natural proline residues. nih.gov

Table 2: Advantages of Using Thiazolidine-Based Pseudoprolines in Peptide Synthesis

| Advantage | Mechanism | Application Example | References |

| Prevents Aggregation | Disrupts secondary structures (β-sheets, α-helices) by introducing a "kink" in the peptide backbone. | Synthesis of "difficult" sequences | nih.gove3s-conferences.orggoogle.com |

| Increases Solubility | The disruption of ordered structures increases the solubility of the resin-bound protected peptide. | Solid-Phase Peptide Synthesis | google.com |

| Induces cis-Amide Bond | The five-membered thiazolidine ring forces the preceding amide bond into a cis conformation, mimicking proline. | Delta-conotoxin EVIA analog | nih.govchemimpex.com |

| Facilitates Difficult Couplings | By preventing aggregation, it improves coupling efficiency during the synthesis of complex peptides. | Long peptides lacking proline | nih.gov |

Intermediate in Fine Chemical Synthesis

Beyond specific applications in peptide chemistry, 2,2-dimethylthiazolidine hydrochloride serves as a versatile intermediate in the broader field of fine chemical synthesis. Fine chemicals are pure, single substances produced in limited quantities for specialized uses, and this compound is an ideal starting point for creating such high-value molecules.

Its utility is demonstrated in the synthesis pathways for DKPs and complex peptides, which are themselves important fine chemicals. chemimpex.com The ability to use this compound to introduce a protected, chiral cysteine unit into a molecule is a key advantage. The synthesis of cysteine-based DKPs from the thiol-protected precursor is a prime example of its role as an intermediate, circumventing the high reactivity of the thiol group in L-cysteine that would otherwise complicate the synthesis. chemimpex.comnih.gov

Exploration in Agricultural Chemistry Research

The application of thiazolidine derivatives extends into the realm of agricultural science, where they are explored as key components in the development of new agrochemicals. chemimpex.com

Design of Agrochemical Intermediates

2,2-Dimethylthiazolidine and related structures serve as important building blocks and intermediates in the design and synthesis of agrochemicals. chemimpex.comchemimpex.com Commercial suppliers highlight its use in formulating products that enhance the efficacy of pesticides and herbicides, which can contribute to improved crop yields. chemimpex.com The thiazolidine ring is a structural motif found in various biologically active compounds, and its derivatives have been synthesized and evaluated for potential use as crop protection agents. nih.govnih.gov For example, research into thiazolidine-4-carboxylic acid derivatives, created from L-cysteine, has shown that these compounds can exhibit significant antifungal activities against plant pathogens like the tobacco mosaic virus (TMV), making them promising candidates for new, environmentally compatible agricultural agents. mdpi.com

Development of Pest Control Agent Precursors

The thiazolidine ring system is a recognized pharmacophore in the development of various agrochemicals, including pesticides and fungicides. nih.govchemimpex.com While 2,2-Dimethylthiazolidine hydrochloride itself is not an active pesticide, its structure serves as a crucial precursor for synthesizing more complex, biologically active molecules. The inherent reactivity of the thiazolidine nucleus, particularly at the nitrogen and adjacent carbon atoms, allows for a variety of chemical modifications to produce derivatives with potent pest control properties. nih.gov

Research into thiazolidine-based agrochemicals has shown that specific substitutions on the ring structure are key to their biological activity. For instance, the synthesis of 1,3-thiazolidine-2-thione derivatives has yielded compounds with significant fungicidal activity against various plant pathogens like P. capsici, G. zeae, and R. solani. researchgate.net The development of these derivatives often starts from precursors that, like 2,2-dimethylthiazolidine, provide the core heterocyclic structure. The process involves creating new chemical bonds at the nitrogen or carbon positions of the ring to introduce functional groups that confer pesticidal efficacy. researchgate.netresearchgate.net

The general strategy involves using the basic thiazolidine skeleton as a building block. This approach is evident in a patented method for producing pesticide compositions containing thiazolidine derivatives, highlighting the ring's importance in creating active agents for crop protection. google.com The development of such compounds relies on the principles of organic synthesis, where a simple, readily available precursor like 2,2-dimethylthiazolidine hydrochloride can be transformed through a series of controlled chemical reactions into a high-value, active ingredient for use in agriculture.

Interactive Table: Potential Modifications of the Thiazolidine Scaffold for Pest Control

| Modification Site | Type of Reaction | Potential Functional Group Added | Target Pest Class |

| N-3 Position | Acylation | Acyl groups (e.g., Propionyl) | Fungi |

| N-3 Position | Carboxamidation | Substituted Carboxamides | Fungi |

| C-5 Position | Knoevenagel Condensation | Arylidene groups | Fungi, Bacteria |

| C-2 Position | Thionation | Thione group (C=S) | Fungi |

Investigating Growth Regulator Scaffolds

In addition to pest control, the thiazolidine structure is a promising scaffold for the development of plant growth regulators (PGRs). PGRs are substances that, in small concentrations, can modify plant physiological processes, influencing growth, differentiation, and development. The thiazole (B1198619) chemical family, to which thiazolidine belongs, is known to be a component of various herbicides and plant growth regulators. researchgate.net

The 2,2-dimethylthiazolidine hydrochloride structure can be viewed as a foundational framework, or 'scaffold', upon which chemists can build more elaborate molecules designed to interact with plant biological pathways. researchgate.net By strategically adding different chemical moieties to the thiazolidine ring, researchers can systematically investigate structure-activity relationships, aiming to discover novel compounds that promote, inhibit, or otherwise alter plant growth in a desired manner. For example, research on thiazole derivatives has led to the synthesis of compounds with plant growth stimulant activities. researchgate.net

The process of discovering new PGRs often involves synthesizing a library of related compounds from a common precursor. researchgate.net 2,2-Dimethylthiazolidine hydrochloride is an ideal candidate for such a role. Its structure can be modified through various organic reactions to generate a diverse set of derivatives. These derivatives can then be screened for their effects on plant systems, such as root elongation, seed germination, or biomass increase. This scaffold-based approach is a cornerstone of modern agrochemical research, enabling the efficient exploration of chemical space to identify new and effective plant growth regulators. researchgate.net

Interactive Table: Examples of Thiazolidine Derivatives and Their Plant Growth Regulatory Effects

| Derivative Class | Modification on Thiazolidine Scaffold | Observed Effect |

| 2-Arylsulfonylimino-thiazoles | Complex side chain at C-5 | Growth stimulation in common bean |

| Thiazolidine-4-carboxylic acids | Carboxylic acid group at C-4 | Precursor for various bioactive molecules |

| N-acyl-N-arylalaninates | Alaninate fragment attached to N-3 | Potential for plant protection properties |

Derivatization for Biochemical Probe Development in Research (not human drug)

In the field of biochemical research, probes are essential tools used to study biological processes, identify and quantify molecules, and understand the function of proteins and enzymes. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key technique for creating such probes. nih.gov 2,2-Dimethylthiazolidine hydrochloride, due to its reactive amine and sulfur-containing heterocycle, is an excellent substrate for derivatization to develop biochemical probes for research applications outside of human therapeutics. nih.govnih.gov

The secondary amine in the 2,2-dimethylthiazolidine ring is a primary site for derivatization. It can react with a variety of reagents to attach labels, linkers, or other functional groups. For instance, it can be reacted with chloroformates or acid chlorides to form carbamates or amides, respectively. nih.govmdpi.com This allows for the conjugation of the thiazolidine moiety to other molecules, such as fluorescent dyes or affinity tags. These derivatized probes can then be used in non-clinical research to, for example, track the localization of a molecule within a cell or to isolate specific proteins from a complex mixture for further study.

The thiazolidine structure itself can also serve as a reporter group. Its interaction with specific biological targets can sometimes be monitored directly. More commonly, it serves as a stable scaffold to present other functional groups in a specific spatial orientation, which is crucial for designing probes with high specificity for their intended biological target, such as an enzyme active site. researchgate.netplos.org The development of these research tools is a purely chemical endeavor focused on creating analytical reagents and does not involve administration or study in humans.

Interactive Table: Derivatization Reactions for Biochemical Probe Development

| Reagent Class | Functional Group on Thiazolidine | Resulting Linkage/Group | Purpose in Probe Development |

| Acid Chlorides | Amine (N-H) | Amide | Stable linker for attaching reporter groups |

| Chloroformates | Amine (N-H) | Carbamate | Attaching protecting groups or linkers |

| Alkyl Halides | Amine (N-H) | Substituted Amine | Modifying solubility and steric properties |

| Aldehydes (via Knoevenagel) | Methylene (B1212753) at C-5 (in TZD derivatives) | C=C Double Bond | Creating rigid structures, extending conjugation |

Investigations into Biological Interactions in Research Models

Enzyme Inhibition Mechanism Studies (in vitro and non-human systems)

Research into the direct enzymatic inhibition by 2,2-Dimethyl thiazolidine (B150603) hydrochloride has been specific to certain areas. The following subsections outline the findings from in vitro studies.

Scientific literature reveals extensive research on various thiazolidine derivatives as potential inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism whose activity is linked to hyperuricemia and gout. nih.govfrontiersin.orgnih.gov Studies on compounds such as thiazolidine-2-thione derivatives have identified molecules with significant xanthine oxidase inhibitory activity, in some cases more potent than the clinical drug allopurinol. nih.gov However, based on available research, no specific in vitro studies have been published that investigate or report on the direct inhibitory effect of 2,2-Dimethyl thiazolidine hydrochloride on the xanthine oxidase enzyme.

Alpha-amylase is a critical enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing post-meal high blood sugar. nih.govnih.gov The thiazolidine structural motif, particularly in the form of thiazolidinedione derivatives, has been a focus of research for developing α-amylase inhibitors. nih.govmdpi.combenthamopen.com For instance, various synthesized thiazolidine-4-one and 2,4-thiazolidinedione (B21345) derivatives have demonstrated varying degrees of α-amylase inhibition in in vitro assays. nih.govbenthamopen.com Despite the broad interest in this chemical class, there is currently no specific research detailing the investigation of this compound as an inhibitor of alpha-amylase.

Modulation of Specific Molecular Pathways in Non-Human Biological Systems

Investigations have explored the influence of this compound on specific molecular signaling pathways in cell lines and animal models, revealing targeted biological activity.

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a crucial regulator of glucose homeostasis and a target for insulin-sensitizing drugs. nih.govnih.gov The thiazolidinedione (TZD) class of compounds is well-known for its action as PPAR-γ agonists. nih.gov Research using C2C12 skeletal muscle cells has been instrumental in demonstrating that modulation of PPAR-γ expression directly impacts insulin (B600854) sensitivity, and that TZD drugs can enhance glucose uptake through this pathway. nih.govnih.gov While the broader class of thiazolidinediones is heavily studied in this context, specific research on this compound as a modulator of PPAR-γ in C2C12 cell lines or animal models has not been reported in the available scientific literature.

Recent studies have identified a protective role for this compound (also referred to as DMTD) in rodent models of contrast-induced acute kidney injury (CI-AKI). researchgate.netnih.gov This form of kidney damage is a significant concern in hospital settings. researchgate.net Research indicates that the compound mitigates impaired renal function and tubular injury by specifically inhibiting ferroptosis, a form of iron-dependent cell death. researchgate.netnih.gov

In vivo studies in rodent models of CI-AKI showed that administration of this compound attenuated kidney injury. researchgate.netnih.gov This was evidenced by reduced levels of ferroptosis markers such as malondialdehyde (MDA), 4-hydroxynonenal, and ferrous iron. researchgate.netnih.gov In parallel, in vitro experiments using cultured tubular cells demonstrated that the compound suppressed ferroptosis induced by the contrast agent ioversol. researchgate.netnih.gov

The underlying mechanism involves the modulation of the Keap1-Nrf2 signaling pathway. researchgate.netnih.gov this compound was found to promote the ubiquitin-mediated proteasomal degradation of Kelch-like ECH-associated protein 1 (Keap1), which in turn increased the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov Activated Nrf2 subsequently upregulates the expression of key antioxidant proteins, including glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4), which are crucial for inhibiting ferroptosis. researchgate.netnih.govnih.gov

Table 1: Summary of Research Findings on this compound and Tubular Ferroptosis

| Research Model | Condition | Key Findings | Mechanism of Action | Citations |

|---|---|---|---|---|

| Rodent Model (in vivo) | Contrast-Induced Acute Kidney Injury (CI-AKI) | Attenuated impaired renal function and tubular injury. Decreased levels of MDA, 4-hydroxynonenal, and ferrous iron. | Inhibition of ferroptosis. | researchgate.netnih.gov |

| Cultured Tubular Cells (in vitro) | Ioversol-induced ferroptosis | Suppressed ferroptotic cell death. | Upregulation of Glutathione (GSH) and Glutathione Peroxidase 4 (GPX4). | researchgate.netnih.gov |

| Molecular Level | Keap1-Nrf2 Pathway | Promoted ubiquitin-mediated degradation of Keap1, leading to increased Nrf2 activity. | Activated Nrf2/Slc7a11 axis increases GSH and GPX4, thereby inhibiting ferroptosis. | researchgate.netnih.gov |

Studies on Platelet Anti-Aggregant Activity (in rat and rabbit platelets)

The characteristics of the platelet anti-aggregant activity of this compound have been evaluated in vitro using platelets from rats and rabbits. nih.gov The compound was identified as a potent inhibitor of platelet aggregation induced by both collagen and arachidonic acid, with IC50 (half-maximal inhibitory concentration) or IC100 (100% inhibitory concentration) values in the range of 10⁻⁵ to 10⁻⁴ M. nih.gov Its inhibitory effect was less pronounced when aggregation was induced by adenosine (B11128) 5'-diphosphate 2Na (ADP) or the calcium ionophore A-23187. nih.gov

Further investigation into the mechanism revealed that this compound also inhibits the platelet shape change induced by low concentrations of arachidonic acid. nih.gov At a concentration of 100μM, the compound significantly inhibited the release of serotonin (B10506) and the formation of thromboxane (B8750289) B2, a stable metabolite of the pro-aggregatory agent thromboxane A2, in rabbit platelets stimulated with arachidonic acid. nih.gov These findings strongly suggest that the compound's anti-aggregant effects are mediated through the inhibition of arachidonic acid metabolism within the platelets. nih.gov In contrast, the compound did not have any effect on platelet adhesiveness. nih.gov

Table 2: Research Findings on the Platelet Anti-Aggregant Activity of this compound

| Model System | Aggregation Inducer | Inhibitory Concentration (IC50/IC100) | Effects on Serotonin Release & Thromboxane B2 Formation (Rabbit Platelets) | Effect on Platelet Adhesiveness | Citations |

|---|---|---|---|---|---|

| Rat & Rabbit Platelets | Collagen | 10⁻⁵ - 10⁻⁴ M | Not Specified | No effect | nih.gov |